![molecular formula C15H15N3O6S2 B2493094 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795449-28-3](/img/structure/B2493094.png)
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Description
This chemical compound belongs to a class of molecules that often exhibit significant biological activities. Thiazolidine-2,4-diones, in particular, have been extensively studied for their potential pharmacological properties. Although specific studies on this compound are not directly found, related research on oxazolidines, thiazolidines, and their derivatives provides insights into the synthesis, molecular structure, chemical reactions, and properties of such compounds.
Synthesis Analysis
The synthesis of related compounds, such as oxazolidines and thiazolidines, from β-hydroxy- or β-mercapto-α-amino acid esters involves fusion with aromatic aldehydes, followed by various reactions including dehydrogenation and acetylation to yield bicyclic compounds (Badr et al., 1981). These methods highlight the versatility of precursor compounds and the complexity of synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-diones often includes a bicyclic system, where cyclization reactions play a crucial role in forming the core structure. The presence of sulfonyl and pyrrolidinyl groups in the compound indicates specific functional groups that could influence its chemical behavior and biological activity. Structural analyses typically involve NMR, IR spectroscopy, and mass spectrometry to elucidate the compound's framework and confirm its identity.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including Mannich reactions, which introduce new functional groups and alter the molecule's properties (Badr et al., 1981). Such reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties further.
Scientific Research Applications
Synthesis and Chemical Properties
- Thiazolidine-2,4-diones, like the compound , have been explored in various synthesis processes. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups, showcasing the adaptability of thiazolidine derivatives in chemical synthesis (Badr, Aly, Fahmy, & Mansour, 1981).
Biological Activity and Therapeutic Potential
- Thiazolidine-2,4-diones have been extensively studied for their biological activities. For instance, derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, indicating a potential role in metabolic disease management (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).
- Some thiazolidine derivatives have shown antihyperglycemic properties in animal models, further suggesting their therapeutic relevance in conditions like diabetes (Wrobel, Li, Dietrich, McCaleb, Mihan, Sredy, & Sullivan, 1998).
- The compound's structure is also involved in the synthesis of cyclic imides, which have shown potential in reversing amnesia in animal models, highlighting its possible applications in cognitive disorders (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).
Applications in Drug Synthesis and Modification
- In drug development, thiazolidine-2,4-dione derivatives have been used to synthesize novel compounds with potential antiproliferative activity against human cancer cell lines, indicating their role in cancer research and therapy (Kim, Ahn, Lee, Kang, Lee, Shin, Ahn, Hong, & Yoon, 2004).
properties
IUPAC Name |
3-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S2/c1-16-11-6-10(2-3-12(11)24-14(16)20)26(22,23)17-5-4-9(7-17)18-13(19)8-25-15(18)21/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCWTIOEJXIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C(=O)CSC4=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione |
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